Aurein 1.2 Antimicrobial Potency Against Gram-Positive Clinical Isolates
Aurein 1.2 demonstrates potent bactericidal activity against a panel of Gram-positive nosocomial pathogens, with a MIC₅₀ of 4 mg/L and a MIC₉₀ of 8 mg/L against both methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) S. aureus clinical isolates [1]. This activity is comparable to, or in some cases superior to, standard-of-care antibiotics like minocycline, clarithromycin, and imipenem within the same study [1].
| Evidence Dimension | Antibacterial activity (MIC₅₀/MIC₉₀) against clinical isolates |
|---|---|
| Target Compound Data | MRSA: MIC₅₀ 4 mg/L, MIC₉₀ 8 mg/L; MSSA: MIC₅₀ 4 mg/L, MIC₉₀ 8 mg/L |
| Comparator Or Baseline | Clarithromycin (MRSA: MIC₅₀ 4 mg/L, MIC₉₀ 16 mg/L; MSSA: MIC₅₀ 2 mg/L, MIC₉₀ 8 mg/L); Imipenem (MRSA: MIC₅₀ 16 mg/L, MIC₉₀ 128 mg/L) |
| Quantified Difference | Against MRSA, Aurein 1.2's MIC₉₀ is 2-fold lower than clarithromycin and 16-fold lower than imipenem. |
| Conditions | Broth microdilution assay against 20 MRSA and 20 MSSA clinical isolates. |
Why This Matters
This provides a quantifiable benchmark for Aurein 1.2's potency on clinically relevant strains, enabling researchers to directly compare its efficacy to conventional antibiotics and other AMPs in their own assays.
- [1] Giacometti A, Cirioni O, Riva A, Kamysz W, Silvestri C, Nadolski P, Della Vittoria A, Lukasiak J, Scalise G. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci. Antimicrob Agents Chemother. 2007 Apr;51(4):1494-6. View Source
